molecular formula C13H12BrN3O B10948065 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline

1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline

Cat. No.: B10948065
M. Wt: 306.16 g/mol
InChI Key: IHCMZNYXIASBGZ-UHFFFAOYSA-N
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Description

(4-bromo-1-methyl-1H-pyrazol-5-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features both pyrazole and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrazol-5-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with 2,3-dihydro-1H-indole under specific conditions. One common method involves the use of a solvent such as toluene, with the reaction being carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrazol-5-yl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(4-bromo-1-methyl-1H-pyrazol-5-yl)(2,3-dihydro-1H-indol-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-5-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-bromo-1-methyl-1H-pyrazol-5-yl)(2,3-dihydro-1H-indol-1-yl)methanone is unique due to the combination of pyrazole and indole moieties in its structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H12BrN3O

Molecular Weight

306.16 g/mol

IUPAC Name

(4-bromo-2-methylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C13H12BrN3O/c1-16-12(10(14)8-15-16)13(18)17-7-6-9-4-2-3-5-11(9)17/h2-5,8H,6-7H2,1H3

InChI Key

IHCMZNYXIASBGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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